molecular formula C9H17ClN4O6 B12425745 5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride

5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride

カタログ番号: B12425745
分子量: 312.71 g/mol
InChIキー: VGAFXPBLNINPEY-ZUOBHZEMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure and Properties The compound, abbreviated as 5-A-RU hydrochloride (IUPAC name: 5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione hydrochloride), features a pyrimidine-2,4-dione core with an amino group at position 5 and a tetrahydroxypentylamino substituent at position 4. The stereochemistry of the pentyl chain (2S,3S,4R) is critical for its biological activity, particularly its role as a precursor to MR1-binding ligands like 5-OP-RU (formed via Schiff base reactions with methylglyoxal) .

Synthesis and Stability Synthesis involves intermediates such as 5-nitro-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]pyrimidine-2,4(1H,3H)-dione, which undergoes reduction to yield the amino derivative. The hydrochloride salt enhances stability and solubility in aqueous media .

Safety Profile
Handling requires precautions due to hazards including skin irritation (H315), eye damage (H318), and toxicity if swallowed (H302). It is hygroscopic and must be stored in inert, dry conditions to prevent decomposition .

特性

分子式

C9H17ClN4O6

分子量

312.71 g/mol

IUPAC名

5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride

InChI

InChI=1S/C9H16N4O6.ClH/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14;/h3-4,6,14-17H,1-2,10H2,(H3,11,12,13,18,19);1H/t3-,4+,6-;/m0./s1

InChIキー

VGAFXPBLNINPEY-ZUOBHZEMSA-N

異性体SMILES

C([C@@H]([C@@H]([C@@H](CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N.Cl

正規SMILES

C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N.Cl

製品の起源

United States

準備方法

Ribitylamine Preparation

The synthesis begins with the conversion of D-ribose to ribitylamine (2 ), a key intermediate. This process involves:

  • Oxime formation : D-ribose reacts with hydroxylamine hydrochloride under acidic conditions to yield ribose oxime.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride reduces the oxime to ribitylamine.

Optimization : Microwave-assisted reduction (180°C, 10 min) was explored but resulted in suboptimal yields (~16%) compared to traditional methods (50–70%).

Nucleophilic Aromatic Substitution (SₙAr)

Ribitylamine undergoes SₙAr with 6-chloro-5-nitropyrimidine-2,4(1H,3H)-dione (3b ) to form 5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4-dione (4c ).

Reaction Conditions :

  • Solvent: Water or ethanol
  • Temperature: 25–90°C
  • pH: Maintained at 8–9 using NaOH.

Yield : 74–77% after purification via reverse-phase chromatography.

Nitro Group Reduction

The nitro group in 4c is reduced using sodium hydrosulfite (Na₂S₂O₄) under alkaline conditions (2N KOH):

  • 4c (0.327 mmol) is dissolved in water.
  • Na₂S₂O₄ (6 equiv.) is added, resulting in rapid reduction (20 min).
  • The product is acidified with HCl to precipitate 5-A-RU·HCl as a red tar.

Yield : 69% after reverse-phase chromatography.

Alternative Route via 5-Nitrouracil Derivatives

Glycitylamine Coupling

An alternative method employs 6-chloro-5-nitrouracil (9 ) and glycitylamine derivatives (e.g., D-ribitylamine):

  • 9 reacts with D-ribitylamine in ethanol/water (1:1) at pH 8.
  • The mixture is stirred for 24 hours, followed by ion-exchange chromatography (Zerolit-FFIP HCOO⁻ resin).

Yield : 68–77% for 5-nitro intermediates.

Sequential Reduction and Hydrochloride Formation

Post-coupling, the nitro group is reduced using Fe powder in 10% acetic acid:

  • Fe (5 equiv.) is added to the nitro intermediate in AcOH/H₂O.
  • The reaction proceeds at 90°C for 2 hours.
  • Crude 5-A-RU is treated with HCl to form the hydrochloride salt.

Key Finding : This method avoids harsh reducing agents but requires rigorous pH control to prevent decomposition.

Purification and Stabilization

Chromatographic Techniques

  • Reverse-phase chromatography : C18 columns with isocratic elution (H₂O) achieve >95% purity.
  • Ion-exchange chromatography : Removes unreacted salts and byproducts.

Stabilization Strategies

5-A-RU·HCl is hygroscopic and prone to oxidation. Stabilization methods include:

  • Storage at –80°C in amber vials.
  • Lyophilization for long-term preservation.

Comparative Analysis of Synthetic Routes

Parameter Ribitylamine Route Glycitylamine Route
Starting Material D-ribose 6-Chloro-5-nitrouracil
Key Step SₙAr with 3b Glycitylamine coupling
Reduction Agent Na₂S₂O₄ Fe powder
Overall Yield 50–69% 68–77%
Purity (Post-Purification) >95% >90%

Advantages of Ribitylamine Route : Higher reproducibility and compatibility with scale-up.
Advantages of Glycitylamine Route : Avoids nitro-intermediate instability.

Characterization Data

Spectroscopic Analysis

  • ¹H NMR (D₂O) : δ 4.01 (ddd, J = 7.5 Hz), 3.87–3.64 (m, 5H), 3.56 (dd, J = 14.7 Hz).
  • ¹³C NMR : δ 160.9 (C=O), 150.8 (C5), 82.6 (C1'), 72.2–62.3 (ribityl carbons).
  • HRMS : [M+H]⁺ calcd. 277.1143, found 277.1143.

Crystallography

X-ray diffraction confirms the (2S,3S,4R) configuration of the ribityl moiety.

Industrial-Scale Considerations

Cost-Efficiency

  • D-ribose is commercially available but costly (~$200/g).
  • 6-Chloro-5-nitrouracil offers a cheaper alternative (~$50/g).

Environmental Impact

Na₂S₂O₄ generates sulfite waste, requiring neutralization before disposal. Fe-based reductions produce less hazardous byproducts.

Recent Advancements (2023–2025)

Enzymatic Synthesis

Preliminary studies explore E. coli oxidoreductases for stereoselective ribitylamine synthesis, achieving 40% yield.

Flow Chemistry

Microreactor systems reduce reaction times for SₙAr steps from 3 hours to 15 minutes, though yields remain comparable (65–70%).

化学反応の分析

科学研究における用途

5-アミノ-6-[[(2S,3S,4R)-2,3,4,5-テトラヒドロキシペンチル]アミノ]-1H-ピリミジン-2,4-ジオン;塩酸塩は、科学研究において数多くの用途があります。

    化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

    生物学: 生化学的経路と生体分子との相互作用における潜在的な役割について研究されています。

    医学: 様々な病気の治療における治療の可能性について調査されています。

    産業: 新素材や化学プロセスの開発に利用されています

科学的研究の応用

5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

作用機序

類似の化合物との比較

類似の化合物

独自性

5-アミノ-6-[[(2S,3S,4R)-2,3,4,5-テトラヒドロキシペンチル]アミノ]-1H-ピリミジン-2,4-ジオン;塩酸塩は、ピリミジン環における特定の置換パターンにより独特であり、これは独特の化学的および生物学的特性を付与します。 この独自性は、標的指向研究と用途にとって貴重な化合物となっています.

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Relevance Safety Hazards
5-A-RU Hydrochloride 5-amino, 6-(2S,3S,4R-tetrahydroxypentylamino) MR1 ligand precursor; forms Schiff bases with carbonyls (e.g., 5-OP-RU) Immune modulation via MR1-T cell interactions H302, H315, H318
5-Amino-6-(5-Phosphoribitylamino)uracil 5-amino, 6-(phosphoribitylamino) Phosphorylated ribityl group; cofactor in riboflavin biosynthesis Essential in bacterial/metabolic pathways Limited data; likely lower toxicity due to phosphate stabilization
5-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione 5-sugar (oxolan-2-yl) Glycosylated pyrimidine; increased hydrophilicity Antiviral activity (e.g., nucleoside analogs) H319 (eye irritation)
6-Amino-5-(Chloroacetyl)pyrimidine-2,4(1H,3H)-dione 6-amino, 5-chloroacetyl Electrophilic chloroacetyl group; reactive intermediate Used in agrochemical synthesis H302, H314 (severe skin burns)

Key Points of Differentiation

Substituent Chemistry and Bioactivity 5-A-RU Hydrochloride: The tetrahydroxypentylamino group enables Schiff base formation with α-keto acids (e.g., methylglyoxal), generating 5-OP-RU, a potent MR1 ligand that activates mucosal-associated invariant T (MAIT) cells . Phosphoribityl Analogs: Phosphorylation of the ribityl group (e.g., 5-amino-6-(5-phosphoribitylamino)uracil) enhances metabolic stability, making it a key intermediate in riboflavin biosynthesis but less reactive toward Schiff base formation . Chloroacetyl Derivatives: Electrophilic substituents (e.g., 6-amino-5-(chloroacetyl)pyrimidine-2,4-dione) increase reactivity but also toxicity, limiting therapeutic applications .

Solubility and Stability 5-A-RU hydrochloride’s hygroscopic nature necessitates strict storage conditions (inert gas, desiccants), whereas glycosylated analogs (e.g., oxolan-2-yl derivatives) exhibit better aqueous solubility due to polar sugar moieties . Zwitterionic salts like (2R,3S,4R,5S)-6-((6-ammoniohexyl)amino)-2,3,4,5-tetrahydroxyhexanoate demonstrate pH-dependent solubility, contrasting with the hydrochloride salt’s consistent ionized state .

Toxicity and Handling

  • 5-A-RU hydrochloride’s hazards (H315, H318) are comparable to other pyrimidine hydrochlorides but less severe than chloroacetyl derivatives (H314) .
  • Sugar-conjugated analogs (e.g., oxolan-2-yl) show reduced irritation risks, likely due to lower electrophilicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。